N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile
Description
N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile is a nitrile-containing compound featuring a pyrrolidine ring, a phenyl group, and a ketone moiety. Its molecular architecture combines hydrophobic (phenyl), polar (carbonitrile), and heterocyclic (pyrrolidine) components, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H17N2O+ |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
methylidyne-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)azanium |
InChI |
InChI=1S/C14H17N2O/c1-15-13(11-12-7-3-2-4-8-12)14(17)16-9-5-6-10-16/h1-4,7-8,13H,5-6,9-11H2/q+1 |
InChI Key |
NEFNPXISLIAINN-UHFFFAOYSA-N |
Canonical SMILES |
C#[N+]C(CC1=CC=CC=C1)C(=O)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, amines, and oxo compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Research Implications
- Materials Science : Rigid spiro systems (–8) may inspire the design of chiral catalysts or organic semiconductors.
Biological Activity
N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile, with CAS number 2036103-63-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N2O |
| Molecular Weight | 229.30 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
This compound is believed to interact with various biological targets, primarily through its structural features that allow for effective binding to proteins involved in critical pathways. The compound's pyrrolidine and phenyl groups contribute to its lipophilicity, enhancing membrane permeability and facilitating interaction with target proteins.
Inhibitory Effects on Kinases
Recent studies have focused on the compound's inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a key player in various signaling pathways related to cancer and neurodegenerative diseases. For instance, a series of derivatives were synthesized based on the structure of this compound, demonstrating varying degrees of potency against GSK-3β. The most potent derivatives exhibited IC50 values in the nanomolar range, indicating strong inhibitory activity .
Neuroprotective Properties
In addition to its kinase inhibition, this compound has shown promise in neuroprotective studies. The introduction of specific substituents has been linked to enhanced stability and reduced cytotoxicity in cellular models, suggesting potential applications in treating neurodegenerative disorders .
Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications at the piperidine nitrogen and the phenyl ring can significantly affect potency and selectivity. For example:
| Modification | Observed Effect |
|---|---|
| Acetyl group on piperidine | Increased potency against GSK-3β |
| Fluorine substitution on phenyl | Altered binding affinity due to steric hindrance |
These findings underscore the importance of careful structural modifications to enhance therapeutic efficacy.
Study 1: GSK Inhibition
In a study evaluating a series of compounds derived from this compound, researchers found that specific modifications led to improved metabolic stability while retaining high inhibitory activity against GSK-3β. The most promising candidates displayed IC50 values ranging from 360 nM to 480 nM, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease .
Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress. Results indicated that certain derivatives not only inhibited cell death but also modulated inflammatory pathways, suggesting a dual mechanism of action that could be beneficial in neurodegenerative conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
